Isonardosinone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isonardosinone can be synthesized through the degradation of nardosinone under high-temperature conditions. The degradation process involves multiple chemical reactions, including peroxy ring-opening, keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement . The structures of the resulting compounds are identified using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Industrial Production Methods

The industrial production of this compound involves the extraction of nardosinone from the hexane fraction of Nardostachys jatamansi methanol extract. This process includes column chromatography, preparative thin-layer chromatography (TLC), and recrystallization methods .

Analyse Chemischer Reaktionen

Types of Reactions

Isonardosinone undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include various degradation products such as 2-deoxokanshone M, 2-deoxokanshone L, and desoxo-narchinol A .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Isonardosinone exhibits significant anti-inflammatory activity, which has been demonstrated in various studies. For instance, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced neuroinflammation models. The IC50 values for this compound range from 37.82 to 74.21 μM, indicating its potency in reducing inflammatory responses .

Neuroprotective Properties

Research indicates that this compound may protect against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In preclinical models, it has been observed to reduce neuroinflammation and neuronal cell death, suggesting its potential as a therapeutic agent for these conditions .

Cardiovascular Applications

The compound also shows promise in cardiovascular health by promoting vasodilation. Studies have reported that this compound can enhance blood flow and reduce hypertension-related symptoms, making it a candidate for treating cardiovascular diseases .

Data Table: Summary of Key Findings

Neuroinflammation Model Study

In a controlled study involving BV-2 microglia cells, this compound was administered to evaluate its effects on LPS-induced inflammation. The results demonstrated a marked reduction in NO production, supporting its role as an anti-inflammatory agent .

Hypertension Treatment Study

A study focused on the vasodilatory effects of this compound showed that at a concentration of 400 μM, it achieved a vasodilation rate of 74.57%. This indicates its potential utility in managing hypertensive conditions and enhancing overall cardiovascular function .

Wirkmechanismus

Isonardosinone exerts its effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are involved in the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2. By downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), this compound reduces inflammation in neuroinflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to isonardosinone include:

- Nardosinone

- Kanshone E

- Kanshone B

Uniqueness

This compound is unique due to its specific inhibitory effects on the NF-κB and MAPK signaling pathways, which are not as pronounced in other similar compounds . Additionally, its degradation products exhibit distinct biological activities, making it a valuable compound for further research .

Biologische Aktivität

Isonardosinone is a sesquiterpenoid compound derived from Nardostachys jatamansi, a plant recognized in traditional medicine for its therapeutic properties. Recent studies have highlighted its significant biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

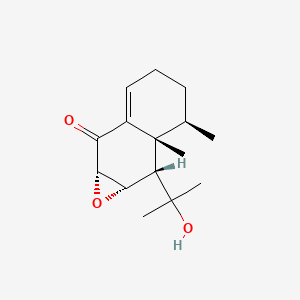

Chemical Structure and Properties

This compound is structurally related to nardosinone, differing primarily in its functional groups and stereochemistry. It has been identified as a potent inhibitor of the NF-κB and MAPK signaling pathways, which are crucial in regulating inflammatory responses.

1. Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties. Research indicates that it effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced models. These enzymes are critical mediators in inflammatory processes.

| Study | IC50 Values | Mechanism |

|---|---|---|

| In vitro study on BV-2 microglia cells | 37.82 - 74.21 µM | Inhibition of NO production |

| LPS-induced inflammation model | Not specified | Suppression of iNOS and COX-2 expression |

2. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against neuroinflammatory conditions. In a study involving BV-2 microglia cells, this compound significantly inhibited the production of inflammatory mediators, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study: Neuroinflammation Model

- Objective : Evaluate the neuroprotective effects of this compound.

- Method : BV-2 microglia cells were treated with this compound post-LPS induction.

- Results : The compound reduced inflammatory cytokine levels and exhibited protective effects on neuronal cells.

Comparative Biological Activity

This compound's activity can be compared with other compounds derived from Nardostachys jatamansi. The following table summarizes their relative potencies:

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| This compound | Anti-inflammatory | 37.82 - 74.21 |

| Nardosinone | Anti-inflammatory | 23.69 |

| 2-deoxokanshone M | Vasodilatory | 75 |

Mechanistic Insights

The biological activities of this compound are primarily mediated through its interaction with key signaling pathways:

- NF-κB Pathway : Inhibition leads to reduced expression of pro-inflammatory cytokines.

- MAPK Pathway : Modulation affects cellular responses to stress and inflammation.

Eigenschaften

IUPAC Name |

(1aS,2S,2aR,3R,7aS)-2-(2-hydroxypropan-2-yl)-2a,3-dimethyl-1a,2,3,4,5,7a-hexahydronaphtho[2,3-b]oxiren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-6-5-7-9-10(16)11-12(18-11)13(14(2,3)17)15(8,9)4/h7-8,11-13,17H,5-6H2,1-4H3/t8-,11-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQFXYGDZUUPNX-XANOUDBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C3C(C2=O)O3)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@@H]([C@H]3[C@@H](C2=O)O3)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27062-01-7 | |

| Record name | Isonardosinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027062017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.